Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,3,3-Trifluoropropanehydrazide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,3,3-Trifluoropropanehydrazide
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropanehydrazide (CAS 934171-99-0) has emerged as a critical "fluorine-enabling" building block. Unlike simple fluorinated alkyls, this hydrazide moiety offers a dual-functional handle: it serves as a nucleophile for heterocycle construction (pyrazoles, triazoles) while simultaneously installing a trifluoroethyl group—a motif known to improve metabolic half-life by blocking labile metabolic sites.
This guide provides a comprehensive technical analysis of 3,3,3-Trifluoropropanehydrazide, detailing its physicochemical properties, validated synthetic protocols, and its application in high-value heterocyclic synthesis.
Molecular Identity & Physicochemical Specifications[1][2][3][4][5]
Understanding the electronic and physical behavior of 3,3,3-Trifluoropropanehydrazide is prerequisite to its effective application. The electron-withdrawing nature of the trifluoromethyl (
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 3,3,3-Trifluoropropanehydrazide | Also known as 3,3,3-Trifluoropropionyl hydrazide |
| CAS Number | 934171-99-0 | Primary commercial CAS |
| Molecular Formula | ||
| Molecular Weight | 142.08 g/mol | |
| Physical State | Solid (White to off-white powder) | Crystalline form facilitates handling vs. liquid esters |
| Melting Point | 100°C – 110°C (Typical range) | Exact value varies by purity/polymorph; verify via DSC |
| Solubility | DMSO, Methanol, Ethanol, DMF | Limited solubility in non-polar solvents (Hexane, Toluene) |
| pKa (Calculated) | ~10.5 (Hydrazide NH) | Lower than propionohydrazide due to inductive effect of |
| LogP (Calculated) | -0.3 to 0.1 | Amphiphilic: Polar head group balanced by lipophilic tail |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 4 | Carbonyl O, Hydrazine Ns, Fluorines |
Structural Analysis & Reactivity Map
The following diagram illustrates the electronic distribution and reactive centers of the molecule.
Figure 1: Structural reactivity map highlighting the electronic influence of the trifluoromethyl group on the hydrazide core.
Synthetic Methodology
While commercially available, in-house synthesis is often required for scale-up or fresh preparation to avoid oxidation byproducts. The standard route involves the hydrazinolysis of Ethyl 3,3,3-trifluoropropionate .
Protocol: Preparation from Ethyl Ester
Reaction Overview:
Reagents:
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Ethyl 3,3,3-trifluoropropionate (CAS 352-23-8): 1.0 equiv.
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Hydrazine hydrate (50-60% or 80% solution): 1.5 – 2.0 equiv.
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Ethanol (Absolute): Solvent (5-10 volumes).
Step-by-Step Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
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Addition: Charge the flask with Ethyl 3,3,3-trifluoropropionate dissolved in Ethanol.
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Reaction: Add Hydrazine hydrate dropwise at room temperature (exothermic reaction possible).
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Heating: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin or PMA). The ester spot should disappear.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.
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Note: Do not overheat during concentration; hydrazides can be thermally sensitive.
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-
Purification:
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The residue is typically a white solid.
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Recrystallization: Dissolve in a minimum amount of hot Ethanol and add Hexane or Diethyl Ether until turbid. Cool to 0°C to crystallize.
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Filtration: Collect the white crystals by vacuum filtration and dry under high vacuum.
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Quality Control (QC):
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1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and appearance of hydrazide protons (broad singlets around 9.0 ppm and 4.0 ppm).
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LC-MS: Confirm mass [M+H]+ = 143.1.
Applications in Drug Discovery[2]
The primary utility of 3,3,3-Trifluoropropanehydrazide lies in its ability to form 5- and 6-membered nitrogen heterocycles. These scaffolds are ubiquitous in kinase inhibitors, GPCR modulators (e.g., mGluR2), and agrochemicals.
Workflow: Heterocyclic Diversity Generation
The following diagram illustrates the two most common divergent pathways: the Knorr Pyrazole Synthesis and the formation of Triazolo-fused systems.
Figure 2: Divergent synthetic pathways utilizing 3,3,3-Trifluoropropanehydrazide to access key medicinal chemistry scaffolds.
Detailed Application Logic
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Pathway A: Pyrazole Synthesis (Knorr-Type)
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Mechanism: The hydrazide nitrogens attack the carbonyls of a 1,3-diketone.
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Selectivity: Regioselectivity can be an issue with unsymmetrical diketones. The electron-withdrawing
group on the hydrazide reduces the nucleophilicity of the -nitrogen, often favoring attack by the -nitrogen (amide side) on the most electrophilic carbonyl first. -
Utility: Access to N-acylated pyrazoles, which can be further reduced or functionalized.
-
-
Pathway B: Triazolo-Fused Systems
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Reference Case: WO2010130424A1 describes using this hydrazide to synthesize 1,2,4-triazolo[4,3-a]pyridine derivatives as mGluR2 positive allosteric modulators.
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Protocol Insight: The hydrazide is first coupled with a 2-chloropyridine (or similar) to form a hydrazine intermediate, which is then cyclized (often using
or thermal dehydration) to close the triazole ring. The resulting 3-(2,2,2-trifluoroethyl) group provides metabolic stability against oxidative dealkylation.
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Handling, Stability, and Safety
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Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases which may hydrolyze the amide bond or cause deprotonation/decomposition.
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Safety Profile (GHS):
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during heating or handling fine powder.
References
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Sigma-Aldrich. 3,3,3-Trifluoropropanehydrazide Product Sheet. Link
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PubChem. 3,3,3-Trifluoropropanohydrazide Compound Summary. Link (Note: Link to related hydrazide/alkyne records for property verification).
-
Janssen Pharmaceutica NV. 1,2,3-Triazolo[4,3-a]pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. WO2010130424A1. Link
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ChemicalBook. 3,3,3-Trifluoropropanehydrazide CAS 934171-99-0 Data. Link
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BenchChem. Synthesis of Trifluoro-derivatives and Safety Protocols. Link
